molecular formula C7H7Cl2N B060017 6-Chloro-3-(chloromethyl)-2-methylpyridine CAS No. 1211530-38-9

6-Chloro-3-(chloromethyl)-2-methylpyridine

Cat. No. B060017
M. Wt: 176.04 g/mol
InChI Key: GVFLUPICHOKZHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-3-(chloromethyl)-2-methylpyridine involves a multi-step process starting from 6-chloro-2-methylpyridine. The synthetic route includes the successive conversion of the 2-Me substituent to 2-acetoxymethyl, 2-hydroxymethyl, and finally, to the desired 2-chloromethyl substituent (Barnes, Hartley, & Jones, 1982). This methodology demonstrates the chemical versatility and reactivity of the methylpyridine core, facilitating the introduction of chloromethyl groups through selective chlorination and reduction steps.

Molecular Structure Analysis

The molecular structure of 6-Chloro-3-(chloromethyl)-2-methylpyridine is characterized by the presence of chloro and chloromethyl substituents on the pyridine ring. This structural arrangement significantly influences the compound's reactivity and interaction with various reagents. Spectroscopic studies, including NMR and MS, play a crucial role in characterizing the molecular structure and confirming the successful synthesis of the target compound (Wusiman, 2012).

Chemical Reactions and Properties

6-Chloro-3-(chloromethyl)-2-methylpyridine undergoes various chemical reactions, exploiting its reactive chloromethyl group. It serves as a key intermediate in forming more complex molecules through nucleophilic substitution reactions. The compound's chemical reactivity is also illustrated in its interaction with phosphorus oxychloride, leading to a mixture of chlorinated pyridine derivatives (Barnes, Hartley, & Jones, 1982).

Scientific Research Applications

1. Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

  • Application Summary: This review covers data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Methods of Application: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
  • Results or Outcomes: The review considers the advantages and drawbacks of different synthetic strategies .

2. Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Application Summary: A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis .
  • Methods of Application: The synthesis was carried out from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
  • Results or Outcomes: The synthesized compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

3. Synthesis and Application of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have been used extensively in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Methods of Application: The synthesis of TFMP derivatives involves various methods, including the chlorination of 2-chloro-5-(chloromethyl)pyridine .
  • Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Synthesis of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

  • Application Summary: This compound was synthesized as part of ongoing scaffold-hopping work on an antikinetoplastid 3-nitroimidazo[1,2-a]pyridine scaffold .
  • Methods of Application: The synthesis was carried out using conditions previously described by the lab, resulting in a 54% yield .
  • Results or Outcomes: Despite good activity against the trypomastigote blood stream form of T. b. brucei (EC 50 = 0.38 µM), it showed poor solubility in both HepG2 (CC 50 > 7.8 µM) and L. infantum axenic amastigotes (EC 50 > 1.6 µM) culture media .

5. Synthesis of 1H-Pyrazolo[3,4-d]Pyrimidines

  • Application Summary: A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis .
  • Methods of Application: The synthesis was carried out from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .
  • Results or Outcomes: The synthesized compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

6. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives have been used extensively in the agrochemical and pharmaceutical industries . More than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Methods of Application: The synthesis of TFMP derivatives involves various methods, including the chlorination of 2-chloro-5-(chloromethyl)pyridine .
  • Results or Outcomes: The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

6-chloro-3-(chloromethyl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFLUPICHOKZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(chloromethyl)-2-methylpyridine

CAS RN

1211530-38-9
Record name 6-chloro-3-(chloromethyl)-2-methylpyridine
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